molecular formula C9H10Cl2O2S B13524404 4-Chloro-3-isopropylbenzenesulfonyl chloride

4-Chloro-3-isopropylbenzenesulfonyl chloride

Cat. No.: B13524404
M. Wt: 253.14 g/mol
InChI Key: BLNRADCZWOEJCV-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and an isopropyl group at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-isopropylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonyl thiols can be formed.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Chloro-3-isopropylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

    Biology: The compound is utilized in the modification of biomolecules, such as the sulfonation of proteins and peptides.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with sulfonamide functional groups.

    Industry: The compound is employed in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-3-isopropylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

    4-Isopropylbenzenesulfonyl Chloride: Similar structure but lacks the chlorine atom at the 4-position.

    4-Chlorobenzenesulfonyl Chloride: Similar structure but lacks the isopropyl group at the 3-position.

    Benzenesulfonyl Chloride: The parent compound without any substituents on the benzene ring.

Uniqueness: 4-Chloro-3-isopropylbenzenesulfonyl chloride is unique due to the presence of both the chlorine atom and the isopropyl group, which can influence its reactivity and the types of reactions it undergoes. This dual substitution can provide distinct steric and electronic effects, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

IUPAC Name

4-chloro-3-propan-2-ylbenzenesulfonyl chloride

InChI

InChI=1S/C9H10Cl2O2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3

InChI Key

BLNRADCZWOEJCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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